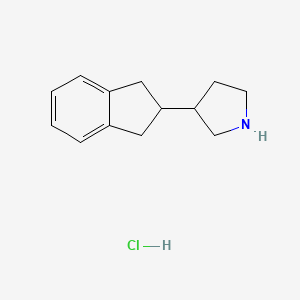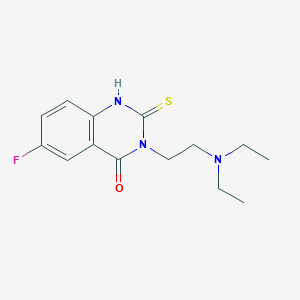
3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . Quinazolinones and their derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, quinazolinones are generally synthesized through the condensation of anthranilic acid derivatives with various amines .Molecular Structure Analysis
The molecular structure of this compound would likely include a quinazolinone core, which consists of a fused two-ring system of benzene and pyrimidine . The 2-(diethylamino)ethyl group would be attached to the third position of the quinazolinone core .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, diethylethanolamine, a compound with a similar diethylaminoethyl group, is a colorless liquid that is miscible with most solvents .Scientific Research Applications
Fluorescent Probes and Sensors
This compound exhibits intriguing fluorescence properties, particularly in organic solvents. Researchers have explored its use as a fluorescent probe for various applications:
- Solvent Polarity Monitoring : The compound’s fluorescence properties vary based on solvent polarity, enabling it to function as a solvent polarity sensor .
Enzymatic Activity Assays
Consider derivatives of this compound for enzyme activity assays . For instance, coumarin derivatives (such as MUG, MUP, and DiFMUP) are widely used as substrates for detecting enzymatic activity in cells, homogenates, and solutions .
HDAC Inhibitors
While not directly related to the compound itself, the structural insights gained from studying its fluorescence properties can inform the design of novel histone deacetylase (HDAC) inhibitors . These inhibitors play a crucial role in epigenetic regulation and cancer therapy .
Safety and Hazards
Future Directions
The future directions for this compound would likely involve further studies to determine its potential therapeutic effects and mechanisms of action. Given the interest in quinazolinone derivatives in pharmaceutical research, it’s possible that this compound could be explored in the context of drug discovery .
Mechanism of Action
Target of Action
A similar compound, sb939 , is identified as a potent pan-HDAC (Histone Deacetylase) inhibitor. HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Mode of Action
If we consider the action of the similar compound, sb939 , it inhibits HDACs, which leads to an accumulation of acetylated histones. This can result in chromatin remodeling, influencing gene expression.
Biochemical Pathways
Hdac inhibitors like sb939 generally affect the expression of genes involved in cell cycle regulation, differentiation, and apoptosis, thereby influencing these cellular pathways.
Pharmacokinetics
Sb939 , a similar compound, has been reported to have high and dose-proportional oral exposures and very good ADME (Absorption, Distribution, Metabolism, and Excretion), safety, and pharmaceutical properties.
Result of Action
Hdac inhibitors like sb939 are known to have antitumor activity and can cause cell cycle arrest, differentiation, and apoptosis in cancer cells.
properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3OS/c1-3-17(4-2)7-8-18-13(19)11-9-10(15)5-6-12(11)16-14(18)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITOSUXCQDOQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

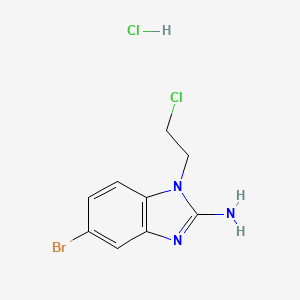





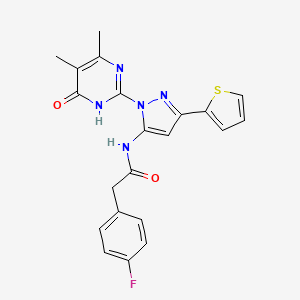
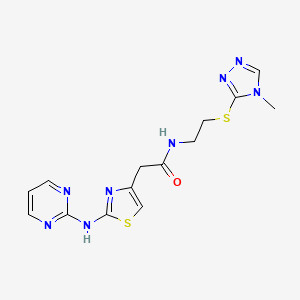

![N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2830871.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2830872.png)
![Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B2830874.png)
